Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate (CAS 1738-82-5), commonly known as H-Gly-Gly-OBzl · TosOH, is a pre-formed, C-terminally protected dipeptide building block widely utilized in advanced peptide synthesis. Supplied as a highly crystalline p-toluenesulfonate salt, this compound enables the controlled, racemization-free incorporation of the flexible Gly-Gly spacer motif into complex peptide sequences and peptidomimetics. The strategic combination of a benzyl ester protecting group at the C-terminus and a tosylate counterion at the N-terminus provides exceptional reagent stability, precise stoichiometry, and broad compatibility with both solution-phase and solid-phase synthetic workflows [1].
Generic substitution with the unprotected free dipeptide (H-Gly-Gly-OH) fails in controlled synthesis because its zwitterionic nature renders it insoluble in standard organic coupling solvents (e.g., DCM, DMF) and leads to uncontrolled oligomerization [1]. Substituting with methyl or ethyl esters (H-Gly-Gly-OMe/OEt) is equally problematic, as their deprotection requires harsh basic saponification that can induce racemization in adjacent chiral residues or degrade base-sensitive sequences [1]. Furthermore, attempting to use the hydrochloride salt (H-Gly-Gly-OBzl · HCl) introduces a hygroscopic reagent that readily absorbs atmospheric moisture, compromising stoichiometric accuracy during weighing and exhibiting inferior solubility in non-polar organic solvents compared to the highly crystalline tosylate salt [2].
The tosylate counterion imparts exceptional crystallinity to the glycine benzyl ester derivative, rendering it a stable, non-hygroscopic solid [1]. In contrast, the corresponding hydrochloride salts readily absorb atmospheric moisture, which alters their effective molar mass and compromises stoichiometric accuracy during automated or large-scale peptide synthesis [2].
| Evidence Dimension | Moisture uptake and handling stability |
| Target Compound Data | Non-hygroscopic, highly crystalline solid (H-Gly-Gly-OBzl · TosOH) |
| Comparator Or Baseline | Hygroscopic, moisture-absorbing solid (H-Gly-Gly-OBzl · HCl) |
| Quantified Difference | Elimination of moisture-induced mass variability |
| Conditions | Ambient storage and weighing conditions for peptide synthesis |
Ensures exact molar equivalents are maintained during automated synthesis, preventing incomplete couplings or reagent waste.
The bulky, organic nature of the p-toluenesulfonate anion significantly enhances the solubility of the dipeptide ester in common organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) [1]. Hydrochloride salts often exhibit sluggish or limited solubility in these non-polar to moderately polar environments, which can lead to heterogeneous reaction mixtures and lower coupling yields [1].
| Evidence Dimension | Solubility in DCM and DMF |
| Target Compound Data | Readily soluble, enabling homogeneous reactions |
| Comparator Or Baseline | Limited or sluggish solubility (HCl salt) |
| Quantified Difference | Broadened solvent compatibility for organic phase reactions |
| Conditions | Solution-phase peptide coupling in DCM/DMF at room temperature |
Homogeneous reaction conditions maximize coupling efficiency and minimize the formation of truncated peptide sequences.
The benzyl ester protecting group allows for selective C-terminal deprotection via mild catalytic hydrogenolysis (e.g., H2 over Pd/C) under neutral conditions [1]. In contrast, methyl or ethyl esters require strong basic saponification (e.g., NaOH in methanol), which can induce racemization in adjacent chiral amino acids or degrade base-sensitive peptide sequences [1].
| Evidence Dimension | Deprotection conditions |
| Target Compound Data | Neutral catalytic hydrogenolysis (H2, Pd/C) |
| Comparator Or Baseline | Strong basic saponification (NaOH/MeOH) for methyl/ethyl esters |
| Quantified Difference | Avoidance of base-catalyzed racemization |
| Conditions | C-terminal deprotection of complex peptide sequences |
Allows researchers to safely unmask the C-terminus without compromising the stereochemistry of the synthesized peptide.
The tosylate anion acts as a bulky, non-nucleophilic spectator ion during peptide bond formation [1]. Conversely, the chloride ion in HCl salts can occasionally act as a nucleophile, interfering with active ester intermediates or coupling reagents, leading to unwanted side products and reduced overall yields [1].
| Evidence Dimension | Counterion nucleophilicity and interference |
| Target Compound Data | Non-nucleophilic spectator ion (Tosylate) |
| Comparator Or Baseline | Potentially nucleophilic interference (Chloride) |
| Quantified Difference | Reduction in side-product formation during activation |
| Conditions | In situ neutralization and coupling with standard activating agents |
Leads to cleaner reaction profiles, higher yields of the desired peptide, and simplified downstream purification.
Ideal for synthesizing longer peptides or complex peptidomimetics where the Gly-Gly motif is coupled as a single, pre-formed block, avoiding the inefficiencies and side reactions associated with stepwise glycine addition [1].
The non-hygroscopic nature and excellent solubility in DMF/DCM make this compound the preferred choice for automated synthesizers that require precise, stable stock solution concentrations without the risk of moisture-induced degradation [1].
Used as a stable, orthogonally protected building block for conjugating the flexible Gly-Gly spacer to active pharmaceutical ingredients (APIs) or targeting ligands, allowing subsequent selective C-terminal deprotection via hydrogenolysis [1].
Corrosive;Irritant